molecular formula C21H12N4O12 B3824841 3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE

3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE

Cat. No.: B3824841
M. Wt: 512.3 g/mol
InChI Key: ZTALHSZJSAIOBX-UHFFFAOYSA-N
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Description

3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE is an organic compound characterized by the presence of multiple nitro groups attached to a benzoate structure. This compound is notable for its applications in various fields, including chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE typically involves the reaction of 3,5-dinitrobenzoic acid with appropriate reagents to form the desired ester. One common method involves the use of 3,5-dinitrobenzoyl chloride, which is prepared by treating 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . The resulting 3,5-dinitrobenzoyl chloride is then reacted with 2-methylphenol in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Microwave-assisted synthesis has been explored as a green chemistry approach to reduce reaction times and minimize the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Esterification: Formation of esters from acids and alcohols.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and bases such as sodium hydroxide for esterification .

Major Products Formed

The major products formed from these reactions include various nitro-substituted benzoates and esters, which are useful intermediates in organic synthesis .

Scientific Research Applications

3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro groups play a crucial role in these interactions, often leading to the formation of stable complexes that can be analyzed for various biochemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE is unique due to its specific structure, which allows for versatile applications in various fields. Its multiple nitro groups enhance its reactivity and make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[3-(3,5-dinitrobenzoyl)oxy-2-methylphenyl] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O12/c1-11-18(36-20(26)12-5-14(22(28)29)9-15(6-12)23(30)31)3-2-4-19(11)37-21(27)13-7-16(24(32)33)10-17(8-13)25(34)35/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALHSZJSAIOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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